- Discovery of novel indoleaminopyrimidine NIK inhibitors based on molecular docking-based support vector regression (SVR) modelChemical Physics Letters, 2019, 718, 38-45,
Cas no 96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)
![1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- structure](https://it.kuujia.com/scimg/cas/96546-77-9x500.png)
96546-77-9 structure
Nome del prodotto:1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
Numero CAS:96546-77-9
MF:C15H12BrNO2S
MW:350.230281829834
MDL:MFCD20486680
CID:751397
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
- 5-bromo-1-(p-toluenesulfonyl)-1H-indole
- N-tosyl-5-bromoindole
- 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
- 5-Bromo-1-(4-methylphenylsulfonyl)indole
- 5-Bromo-1-p-toluenesulfonyl-1H-indole
- 5-Bromo-1-tosyl-1H-indole
- 5-Bromo-1-tosylindole
- 5-Bromo-N-tosylindole
-
- MDL: MFCD20486680
- Inchi: 1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3
- Chiave InChI: CMQRWXUQAKCCAK-UHFFFAOYSA-N
- Sorrisi: O=S(N1C2C(=CC(=CC=2)Br)C=C1)(C1C=CC(C)=CC=1)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB516789-10 g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
96546-77-9 | 10g |
€457.00 | 2023-04-17 | ||
abcr | AB516789-10g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; . |
96546-77-9 | 10g |
€447.00 | 2025-02-13 | ||
Aaron | AR005UKA-5g |
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |
96546-77-9 | 95% | 5g |
$292.00 | 2025-02-13 | |
Aaron | AR005UKA-1g |
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |
96546-77-9 | 97% | 1g |
$57.00 | 2025-04-02 | |
Chemenu | CM266069-5g |
5-Bromo-1-tosyl-1H-indole |
96546-77-9 | 95%+ | 5g |
$*** | 2023-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265123-1g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
96546-77-9 | 97% | 1g |
¥547.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265123-5g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |
96546-77-9 | 97% | 5g |
¥2055.00 | 2024-04-23 | |
Ambeed | A314402-5g |
5-Bromo-1-tosyl-1H-indole |
96546-77-9 | 97% | 5g |
$190.0 | 2024-04-16 | |
abcr | AB516789-25g |
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; . |
96546-77-9 | 25g |
€827.50 | 2025-02-13 | ||
Aaron | AR005UKA-250mg |
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- |
96546-77-9 | 97% | 250mg |
$22.00 | 2025-04-02 |
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ; 2 h, 0 °C
1.2 Solvents: Dimethylformamide ; 2 h, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ; 10 min, 0 °C
1.2 0 °C → rt; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 0 °C → rt; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole MoietiesJournal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; 4 h, rt
Riferimento
- Palladium Catalyzed Cyclizations of Oxime Esters with 1,2-Disubstituted Alkenes: Synthesis of DihydropyrrolesOrganic Letters, 2013, 15(17), 4616-4619,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 min, cooled; 12 min, cooled
1.2 20 h, rt
1.2 20 h, rt
Riferimento
- Room-Temperature Gold-Catalysed Arylation of Heteroarenes: Complementarity to Palladium CatalysisChemistry - A European Journal, 2016, 22(36), 12641-12645,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
Riferimento
- Preparation of 5-cyanoindole, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 45 min, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Enantioselective Organo-SOMO Cascade Cycloadditions: A Rapid Approach to Molecular Complexity from Simple Aldehydes and OlefinsJournal of the American Chemical Society, 2010, 132(29), 10015-10017,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; rt; 3 h, rt
Riferimento
- Towards the syntheses of N-H and N-alkylated derivatives of meridianinsJournal of Heterocyclic Chemistry, 2007, 44(4), 793-801,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; 15 min, rt
1.2 Solvents: Toluene ; 0 °C; 2 h, rt
1.2 Solvents: Toluene ; 0 °C; 2 h, rt
Riferimento
- Marine-natural-products for biocides development: first discovery of meridianin alkaloids as antiviral and anti-phytopathogenic-fungus agentsPest Management Science, 2020, 76(10), 3369-3376,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ; 4.5 h, rt
1.3 Reagents: Water Solvents: Water
1.2 Solvents: Dimethylformamide ; 4.5 h, rt
1.3 Reagents: Water Solvents: Water
Riferimento
- Alkynyl alcohols as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation and inflammatory disorders, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ; 30 min, 0 °C
1.2 0 °C; 1 h, rt
1.2 0 °C; 1 h, rt
Riferimento
- Preparation of pyrazolo[3,4-c]quinoline compounds as phosphatidylinositol 3 kinase inhibitors for therapeutic applications, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 - 5 °C
1.2 Solvents: Dimethylformamide ; 0 - 5 °C; rt; 1 h, rt
1.2 Solvents: Dimethylformamide ; 0 - 5 °C; rt; 1 h, rt
Riferimento
- Preparation of 4-(indol-3-yl)-2-aminopyrimidine compound as IDH1/R132H inhibitor, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt; rt → 0 °C
1.2 3 h, 0 °C
1.2 3 h, 0 °C
Riferimento
- Pim kinase inhibitory and antiproliferative activity of a novel series of meridianin C derivativesBioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2424-2428,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Toluene , Water ; rt; overnight, rt
Riferimento
- Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds, World Intellectual Property Organization, , ,
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Raw materials
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Preparation Products
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Letteratura correlata
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
4. Book reviews
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96546-77-9)1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

Purezza:99%
Quantità:5g
Prezzo ($):171.0